molecular formula C60H65Cl2N9O19 B055291 Chloroorienticin C CAS No. 118373-82-3

Chloroorienticin C

Cat. No. B055291
M. Wt: 1287.1 g/mol
InChI Key: CHSINQSLUWRGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroorienticin C is a product of the strain of Amycolatopsis orientalis (Nocardia orientalis) PA-45052 . It is an antibiotic that has shown anti-Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) activity . Its molecular weight is 1287.11 and its molecular formula is C60H65Cl2N9O19 .


Molecular Structure Analysis

The molecular structure of Chloroorienticin C is complex and was elucidated using XH, 13C NMR and mass spectroscopies . The structure involves asparagine, N-methylleucine, glucose and two 4-ep/-vancosamine units .

Scientific Research Applications

  • Antibiotic Applications : Chloroorienticin C has been studied for its potential as an antibiotic, particularly in the context of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Research has focused on developing water-soluble derivatives of Chloroorienticin B, a related compound, which have shown potent antibacterial activity against these pathogens (Yoshida et al., 2002).

  • Chemical Synthesis and Modification : Advances in the semi-synthetic production of Chloroorienticin C and related compounds have been a significant area of research. This includes methods for solid-phase synthesis of tripeptide-bearing glycopeptide antibiotics derived from Chloroorienticin B, allowing for the simultaneous synthesis of multiple compounds (Yasukata et al., 2002).

  • Structural Relationships and Derivatives : Studies have explored the structural relationships between Chloroorienticin C and other compounds like A82846B. These relationships are crucial for understanding the mechanisms of action and potential applications of these antibiotics (Nagarajan et al., 1989).

properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSINQSLUWRGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H65Cl2N9O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroorienticin C

CAS RN

118373-82-3
Record name Chloroorienticin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroorienticin C
Reactant of Route 2
Chloroorienticin C
Reactant of Route 3
Chloroorienticin C
Reactant of Route 4
Chloroorienticin C
Reactant of Route 5
Chloroorienticin C
Reactant of Route 6
Chloroorienticin C

Citations

For This Compound
8
Citations
N TSUJI, T KAMIGAUCHI, M KOBAYASHI… - The Journal of …, 1988 - jstage.jst.go.jp
Chloroorienticin A (1) XI X3 Cl QH Chloroorienticin B (2) X2 X3 Cl Cl H Chloroorienticin C (3) H X3 Cl Cl H Chloroorienticin D (4) XI X3 Cl Cl CH3 Chloroorienticin E (5) X2 X3 Cl Cl CH3 …
Number of citations: 37 www.jstage.jst.go.jp
R NAGARAJAN, DM BERRY… - The Journal of …, 1989 - jstage.jst.go.jp
… glucose A82846Band chloroorienticin C, respectively, are also identical. It is interesting to note that chloroorienticin D is the di-iV-methyl leucine analog of chloroorien- …
Number of citations: 22 www.jstage.jst.go.jp
W Lu, M Oberthür, C Leimkuhler… - Proceedings of the …, 2004 - National Acad Sciences
… -TOF agrees with that of chloroorienticin C (calculated M+H + … ), most likely to be chloroorienticin C. The mechanism for the … ) with mass close to that of chloroorienticin C (M+H + = …
Number of citations: 72 www.pnas.org
R Nagarajan - The Journal of antibiotics, 1993 - jstage.jst.go.jp
… Removalof the L-4-e/?/-vancosamine on amino acid 4 from A82846Baffords chloroorienticin B, and hydrolysis of the D-glucose affords chloroorienticin C. These compoundshave also …
Number of citations: 217 www.jstage.jst.go.jp
I Hussain, T Jabbar, A Naureen, A Hussain… - Antibiotics-Therapeutic …, 2023 - Elsevier
Current antibiotics have largely contributed to the substantial increase in the longevity of human since their discovery because these antibiotics possess adverse and specific activity …
Number of citations: 0 www.sciencedirect.com
UN Sundram - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
Z Song, T Xu, J Wang, Y Hou, C Liu, S Liu, S Wu - Molecules, 2021 - mdpi.com
Actinomycetes are regarded as important sources for the generation of various bioactive secondary metabolites with rich chemical and bioactive diversities. Amycolatopsis falls under …
Number of citations: 24 www.mdpi.com
C Yeung - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.